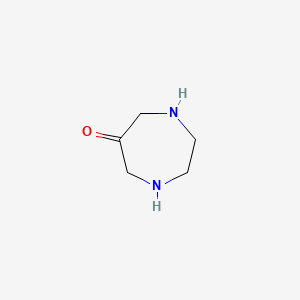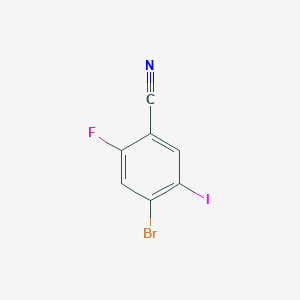
4-Bromo-2-fluoro-5-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-5-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN and a molecular weight of 325.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a versatile building block in organic synthesis and various scientific research applications.
Métodos De Preparación
The synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the bromination, fluorination, and iodination of benzonitrile derivatives. For example, the synthesis may begin with 4-bromobenzonitrile, followed by selective fluorination and iodination under controlled conditions . Industrial production methods often involve similar multi-step processes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-Bromo-2-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-5-iodobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Comparación Con Compuestos Similares
4-Bromo-2-fluoro-5-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
4-Bromobenzonitrile: Lacks the fluorine and iodine atoms, making it less versatile in certain synthetic applications.
2-Fluoro-4-iodobenzonitrile: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
4-Bromo-2-iodobenzonitrile:
The uniqueness of this compound lies in its combination of three different halogen atoms, providing a unique reactivity profile and making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H2BrFIN |
|---|---|
Peso molecular |
325.90 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
Clave InChI |
CKYHKEBNVIUBAI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1I)Br)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



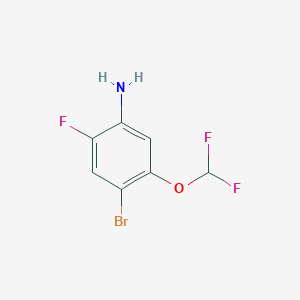



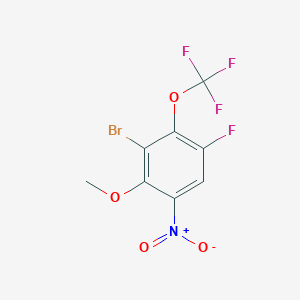

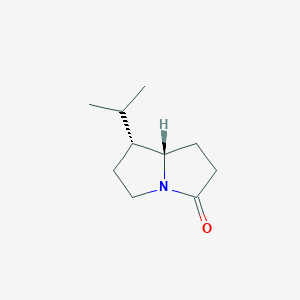
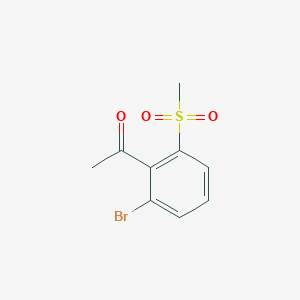
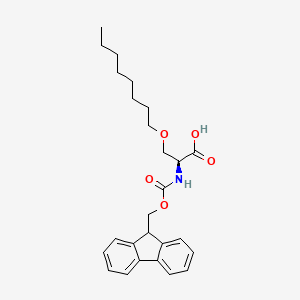
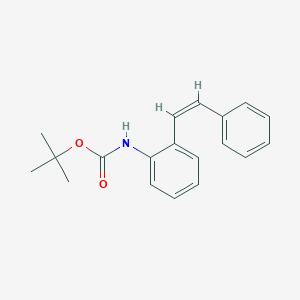
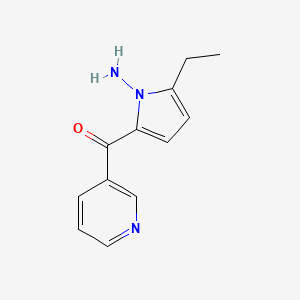
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
